molecular formula C9H12ClNO2 B1433271 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride CAS No. 1956309-53-7

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride

Cat. No.: B1433271
CAS No.: 1956309-53-7
M. Wt: 201.65 g/mol
InChI Key: VMOMGWQTLQSBLB-UHFFFAOYSA-N
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Description

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride, also known by its CAS Number 1956309-53-7, is a chemical compound with a molecular weight of 201.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H . This indicates that the compound has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a propionic acid group (a two-carbon carboxylic acid), with one of the carbon atoms in the propionic acid group being a methyl group (CH3).


Physical and Chemical Properties Analysis

This compound is a white solid . Its molecular formula is C9H12ClNO2 and it has a molecular weight of 201.65 g/mol .

Scientific Research Applications

Coordination Chemistry and Properties

A review of the chemistry and properties of pyridine derivatives emphasizes their significance in coordination chemistry, outlining preparation procedures, spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011).

Acidity in Catalysts

Research on the acidity of zeolites and related catalysts through nuclear magnetic resonance techniques sheds light on the quantification of acidity, which is essential for understanding catalytic activity (Pfeifer, Freude, & Hunger, 1985).

Pesticide Exposure

A consolidation of urinary metabolite concentration measurements from EPA studies provides insights into children's exposure to pesticides, offering data on metabolite trends and patterns (Egeghy et al., 2011).

Biopolymer Modifications

The chemical modification of xylan into biopolymer ethers and esters with specific properties highlights the potential applications of these modifications in drug delivery and as antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Cytochrome P450 Enzyme Inhibition

A review of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes discusses the importance of selectivity in understanding drug metabolism and predicting drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Wastewater Treatment

An examination of treatment options for wastewater from the pesticide industry identifies biological processes and granular activated carbon as effective methods for removing toxic pollutants, underlining the importance of experimental evaluation for process design (Goodwin, Carra, Campo, & Soares, 2018).

Synthetic Pathways for Pharmaceuticals

The synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, illustrates the advancements in synthetic methodologies, offering insights into the development of more efficient synthetic routes for pharmaceuticals (Saeed et al., 2017).

Properties

IUPAC Name

2-methyl-3-pyridin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMGWQTLQSBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956309-53-7
Record name 2-methyl-3-(pyridin-3-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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